Cas no 2387467-13-0 ((1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride)

(1E)-1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a conjugated alkene and a methoxyphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its electrophilic sulfonyl fluoride moiety, which enables selective covalent binding with nucleophilic residues, such as serine or threonine, in target proteins. The presence of the 4-methoxy substituent enhances stability and modulates electronic properties, while the (E)-alkene configuration ensures structural rigidity. Its utility lies in applications such as activity-based protein profiling (ABPP) and the development of covalent inhibitors. The compound’s reactivity and selectivity make it a valuable tool for probing biological systems and designing targeted therapeutics.
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride structure
2387467-13-0 structure
Product name:(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
CAS No:2387467-13-0
MF:C10H11FO3S
MW:230.255945444107
CID:5559979
PubChem ID:165996452

(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • (1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
    • 2387467-13-0
    • EN300-6486038
    • Inchi: 1S/C10H11FO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+
    • InChI Key: FLHXNRGOFINZQE-BQYQJAHWSA-N
    • SMILES: S(/C(/C)=C/C1C=CC(=CC=1)OC)(=O)(=O)F

Computed Properties

  • Exact Mass: 230.04129354g/mol
  • Monoisotopic Mass: 230.04129354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų
  • XLogP3: 2.5

(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6486038-10.0g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
10.0g
$3007.0 2023-07-06
Enamine
EN300-6486038-0.25g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
0.25g
$642.0 2023-07-06
Enamine
EN300-6486038-1.0g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
1.0g
$699.0 2023-07-06
Enamine
EN300-6486038-0.05g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
0.05g
$587.0 2023-07-06
Enamine
EN300-6486038-2.5g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
2.5g
$1370.0 2023-07-06
Enamine
EN300-6486038-5.0g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
5.0g
$2028.0 2023-07-06
Enamine
EN300-6486038-0.5g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
0.5g
$671.0 2023-07-06
Enamine
EN300-6486038-0.1g
(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride
2387467-13-0
0.1g
$615.0 2023-07-06

(1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride Related Literature

Additional information on (1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride

Introduction to (1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride (CAS No. 2387467-13-0)

Compound CAS No. 2387467-13-0, specifically identified as (1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride, represents a significant advancement in the realm of synthetic organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and chemical intermediates.

The molecular structure of this compound encompasses a propenyl backbone substituted with a sulfonyl fluoride group, further functionalized by a 4-methoxyphenyl moiety. This configuration imparts distinct reactivity and stability, making it a valuable building block in the synthesis of more complex molecules. The presence of the sulfonyl fluoride group, in particular, is noteworthy as it is often employed in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The compound (1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor interactions. Its structural features suggest that it may interact with proteins involved in inflammatory responses, neurodegenerative diseases, and cancer progression.

One of the most compelling aspects of this compound is its versatility in synthetic applications. The sulfonyl fluoride group can undergo various transformations, including nucleophilic substitution reactions, which allow for the introduction of diverse functional groups. This flexibility makes it an attractive candidate for library synthesis efforts aimed at identifying novel bioactive molecules.

Recent research has highlighted the compound's utility in the synthesis of kinase inhibitors, which are critical targets in oncology research. By leveraging its structural framework, chemists have been able to design derivatives with enhanced selectivity and potency against specific kinases implicated in tumor growth and survival. These findings underscore the importance of CAS No. 2387467-13-0 as a key intermediate in the development of next-generation anticancer agents.

The pharmacokinetic properties of (1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride have also been thoroughly investigated. Studies indicate that this compound exhibits favorable solubility and bioavailability profiles, which are essential for its translation to clinical applications. Additionally, its stability under various storage conditions enhances its practicality as a pharmaceutical intermediate.

In conclusion, the compound (1E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl fluoride represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, coupled with its synthetic versatility and favorable pharmacokinetic properties, position it as a valuable tool for the development of innovative therapeutic strategies across multiple disease areas.

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